4-Methoxy-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide
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Overview
Description
4-Methoxy-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide is an organic compound with a complex structure that includes methoxy groups, a sulfonamide group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then reacted with propylamine under similar conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyaniline.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-Methoxy-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
- 4-Methoxy-N-(4-methoxyphenyl)benzamide
- 4-Methoxy-N-(4-methoxyphenyl)-N-phenylbenzamide
Uniqueness
4-Methoxy-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical properties and reactivity. Its propyl chain also differentiates it from other similar compounds, potentially affecting its solubility and biological activity.
Properties
CAS No. |
98342-66-6 |
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Molecular Formula |
C17H21NO4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-4-13-18(14-5-7-15(21-2)8-6-14)23(19,20)17-11-9-16(22-3)10-12-17/h5-12H,4,13H2,1-3H3 |
InChI Key |
SSGKJIBVQFWSOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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